molecular formula C13H15N3O4S B11309819 N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11309819
M. Wt: 309.34 g/mol
InChI Key: RVOVVMVABIPGMR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, methyl, oxo, and sulfonamide groups, as well as an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields. The intermediate products are then subjected to further functionalization to introduce the hydroxy, methyl, oxo, and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution at the sulfonamide group can produce a variety of substituted sulfonamides.

Scientific Research Applications

N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
  • N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-thioamide

Uniqueness

N-(4-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of functional groups in this compound allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-3-9-4-6-10(7-5-9)16-21(19,20)11-8(2)14-13(18)15-12(11)17/h4-7,16H,3H2,1-2H3,(H2,14,15,17,18)

InChI Key

RVOVVMVABIPGMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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